molecular formula C13H18Cl2N2 B565640 2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine CAS No. 1246819-69-1

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine

Cat. No.: B565640
CAS No.: 1246819-69-1
M. Wt: 281.25
InChI Key: SUIZRDJCBVPASY-COMRDEPKSA-N
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Description

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine is a stable isotope-labeled compound used primarily in scientific research. It is a potent and selective sigma-1 receptor antagonist, which means it binds to and inhibits the activity of sigma-1 receptors. This compound is often used in studies related to neurology and pharmacology due to its ability to modulate neurotransmitter systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The core structure is typically synthesized through a series of organic reactions, including alkylation and halogenation. The deuterium atoms are introduced using deuterated reagents under controlled conditions to ensure the incorporation of deuterium at specific positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of sigma-1 receptor antagonists.

    Biology: Employed in studies investigating the role of sigma-1 receptors in cellular processes.

    Medicine: Utilized in pharmacological research to explore potential therapeutic applications for neurological disorders.

    Industry: Applied in the development of new drugs targeting sigma-1 receptors.

Mechanism of Action

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine exerts its effects by binding to sigma-1 receptors, which are involved in modulating neurotransmitter systems. By inhibiting these receptors, the compound can alter the release and uptake of neurotransmitters, leading to changes in neuronal activity. This mechanism is particularly relevant in the context of neurological disorders, where sigma-1 receptor modulation can have therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

    BD 1063 Dihydrochloride: The non-deuterated version of 2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine.

    BD 1047 Dihydrochloride: Another sigma-1 receptor antagonist with a similar structure but different pharmacological properties.

    BD 1008 Dihydrochloride: A related compound with sigma-1 receptor antagonistic activity.

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in biological systems .

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9H2,1H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIZRDJCBVPASY-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCC2=CC(=C(C=C2)Cl)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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